5-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazino]-1H-pyrrole-3-carbonitrile
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Overview
Description
5-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazino]-1H-pyrrole-3-carbonitrile is a complex organic compound that features a pyrrole ring substituted with a chlorophenyl group and a methoxyphenyl-piperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazino]-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole core, followed by the introduction of the chlorophenyl and methoxyphenyl-piperazino substituents. Key steps may include:
Formation of the Pyrrole Core: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Substitution Reactions: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the methoxyphenyl-piperazino group can be added through a nucleophilic substitution reaction involving a piperazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazino]-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a simpler hydrocarbon.
Scientific Research Applications
5-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazino]-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: Researchers might explore its interactions with various biological targets to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action for 5-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazino]-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and interactions involved.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds share the chlorophenyl group and have shown antiviral activity.
4-chlorobenzenethiol: This compound also contains a chlorophenyl group and is used in various chemical syntheses.
Uniqueness
5-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazino]-1H-pyrrole-3-carbonitrile is unique due to its combination of a pyrrole core with both chlorophenyl and methoxyphenyl-piperazino substituents. This unique structure may confer specific biological activities and chemical properties not found in similar compounds.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c1-28-20-8-6-19(7-9-20)26-10-12-27(13-11-26)22-17(15-24)14-21(25-22)16-2-4-18(23)5-3-16/h2-9,14,25H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIIMWRSUXCLIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(N3)C4=CC=C(C=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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